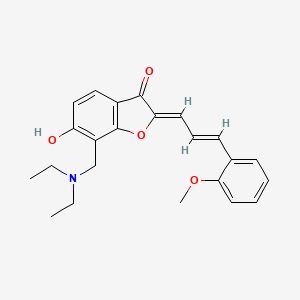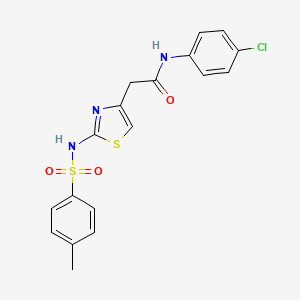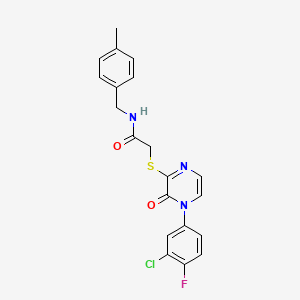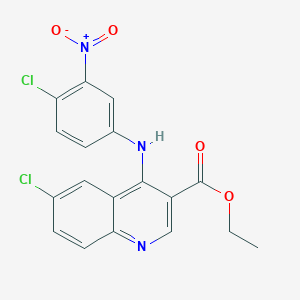![molecular formula C12H12N2O3 B2619650 (5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione CAS No. 6325-66-2](/img/structure/B2619650.png)
(5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Hydantoins, including this compound, have been studied for their anticonvulsant properties. Structurally related to barbiturates, they act as calcium channel blockers and are used in antiepileptic drugs like phenytoin, phosphenytoin, and ethotoin. Additionally, hydantoin derivatives exhibit diverse biological activities, such as antidiabetic, antiulceric, antiarrhythmic, antimicrobial, antiviral, and antitumoral effects .
Multicomponent Reactions (MCRs) and Green Synthesis
Traditionally, Bucherer–Bergs, Urech, and Biltz reactions were used to synthesize hydantoins. However, MCRs have gained prominence due to their step efficiency, atom economy, and environmental friendliness. Researchers have explored various multicomponent protocols to access the hydantoin scaffold, including the synthesis of our compound .
Nonlinear Optical Properties
The crystal growth and molecular structure of related compounds have been investigated for their nonlinear optical susceptibilities. These properties are crucial for applications in photonics, telecommunications, and optical devices .
Materials Science and Crystallography
Detailed spectral analyses, including NMR, IR, HRMS, and X-ray crystallography, provide essential data for understanding the compound’s structure and properties. Such information aids in designing novel materials and optimizing crystal growth conditions .
Biological Screening
Researchers have explored the biological potential of indole derivatives, which share structural similarities with hydantoins. While not directly related to our compound, these studies highlight the importance of investigating similar heterocyclic structures for potential therapeutic applications .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of hydantoin derivatives is crucial for drug development. Researchers evaluate their metabolism, distribution, and safety profiles to ensure their clinical viability .
Orientations Futures
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in drug discovery . The development of drugs based on these bioactive heterocycles is an active and attractive topic in medicinal chemistry . Therefore, “(5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione”, being an imidazole derivative, may have potential for future research and development in the pharmaceutical industry.
Propriétés
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-9-5-3-8(4-6-9)7-10-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSSBGHCUOEEOQ-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione | |
CAS RN |
6325-66-2 |
Source


|
| Record name | NSC31103 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2619567.png)



![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2619571.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2619573.png)
![Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2619574.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2619577.png)
![N-butyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2619578.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2619579.png)


![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2619586.png)
